2-(2-Pyridylazo)-5-dimethylaminophenol
Overview
Description
2-(2-Pyridylazo)-5-dimethylaminophenol (PADAP), also known as 2-amino-5-dimethylaminophenol, is a chemical compound used in a variety of scientific research applications. PADAP is a colorimetric reagent used to detect the presence of a variety of compounds, including proteins, amino acids, and carbohydrates. It is a versatile tool for researchers, as it can be used for qualitative and quantitative analysis. In addition, PADAP is relatively cheap and easy to use.
Scientific Research Applications
Metal Detection in Tissues
- PADAP derivatives, like Br-PADAP, have been found capable of staining very small amounts of metals in tissue, which is significant for histological studies. This high sensitivity to metal detection in biological samples is attributed to the chemical structure of these compounds, particularly the alkylamino group at the 5-position of the benzene ring (Sumi et al., 2004).
Spectrophotometric Determination of Metals
- PADAP and its analogs are used in spectrophotometric methods for determining various metals. For example, they have been applied in the determination of lanthanum, showing good sensitivity and a broad concentration range for detection (Fernández & Olsina, 1990). Similarly, they are effective for the spectrophotometric determination of cobalt in solutions, including industrial samples like mild steels (Nakamura et al., 1987).
Chelating Properties in Analytical Chemistry
- PADAP derivatives are known for their chelating properties, making them valuable in analytical chemistry for the elucidation of metal complex spectra. The presence of different substituents significantly influences their metal complexing abilities, which is crucial for understanding and developing new analytical methods (Johnson & Florence, 1975).
Environmental and Industrial Applications
- These compounds have applications in environmental and industrial contexts, such as in the determination of metal content in water samples and industrial materials. Their sensitivity and specificity to certain metals make them valuable tools in monitoring and quality control processes (Marini et al., 1986).
Advancements in Metal Analysis Techniques
- Research has also focused on the synthesis of these compounds and their potential as analytical reagents. For instance, studies on azo dyes containing the m-dimethylaminophenol group, including PADAP, have explored their use in the spectrophotometric analysis of metals. These studies have shown that heterocyclic azo derivatives, particularly the 2-pyridylazo compounds, are highly effective as chromogenic reagents for metals like copper, zinc, and nickel (Shibata et al., 1973).
Applications in Preconcentration and Extraction Techniques
- PADAP derivatives have been utilized in cloud point extraction and preconcentration methods for metal determination. This application is important in the analysis of trace metal concentrations in various matrices, including environmental and industrial samples. For example, the determination of erbium(III) using 2-(3,5-dichloro-2-pyridylazo)-5-dimethylaminophenol demonstrates the sensitivity and cost-effectiveness of these methods (Silva et al., 1997).
Use in Clinical Chemistry
- In clinical chemistry, PADAP derivatives have been explored as complexometric reagents for colorimetric analysis of serum zinc. Their high molar absorptivity and solubility in water make them suitable for routine determinations in clinical settings (Homsher & Zak, 1985).
properties
IUPAC Name |
5-(dimethylamino)-2-(pyridin-2-yldiazenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-17(2)10-6-7-11(12(18)9-10)15-16-13-5-3-4-8-14-13/h3-9,18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYWVGOQLYTZCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N=NC2=CC=CC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30710100 | |
Record name | 3-(Dimethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30710100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Pyridylazo)-5-dimethylaminophenol | |
CAS RN |
50783-80-7 | |
Record name | 3-(Dimethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30710100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Pyridylazo)-5-dimethylaminophenol [for Determination of Zinc in Serum] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.